2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is an organic compound that features both chlorophenoxy and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-chlorophenol with 2-chloro-5-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenoxy and phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- 2-(4-chlorophenoxy)-N-[2-chloro-3-(trifluoromethyl)phenyl]acetamide
- 2-(4-chlorophenoxy)-N-[2-chloro-2-(trifluoromethyl)phenyl]acetamide
Uniqueness
2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H10Cl2F3NO2 |
---|---|
Molecular Weight |
364.1 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H10Cl2F3NO2/c16-10-2-4-11(5-3-10)23-8-14(22)21-13-7-9(15(18,19)20)1-6-12(13)17/h1-7H,8H2,(H,21,22) |
InChI Key |
FRJKJUBJQZXDHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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